![molecular formula C11H16N2 B2972378 [1-(Pyridin-2-ylmethyl)cyclobutyl]methanamine CAS No. 1439899-41-8](/img/structure/B2972378.png)

[1-(Pyridin-2-ylmethyl)cyclobutyl]methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

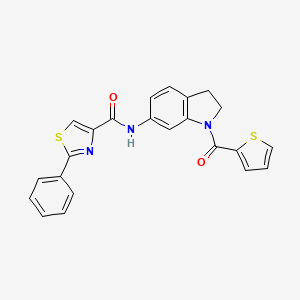

Anti-Fibrosis Activity

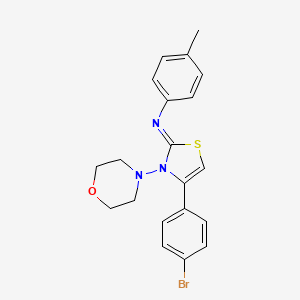

The pyridin-2-ylmethyl moiety, as part of the compound structure, has been utilized in the synthesis of novel pyrimidine derivatives with significant anti-fibrotic activities. These compounds have been tested against immortalized rat hepatic stellate cells (HSC-T6), showing promising results in inhibiting fibrosis. The anti-fibrotic activity is evaluated through assays like Picro-Sirius red staining and hydroxyproline assay, which measure collagen content and its deposition .

Enzymatic Oxidation Studies

Compounds containing the pyridin-2-ylmethyl group have been used in the study of oxoiron (IV) motifs, which are crucial intermediates in enzymatic oxidation cycles. The paramagnetically shifted NMR signals from pyridine hydrogen atoms in these studies provide insights into the electronic structures and geometries of paramagnetic complexes .

Medicinal Chemistry

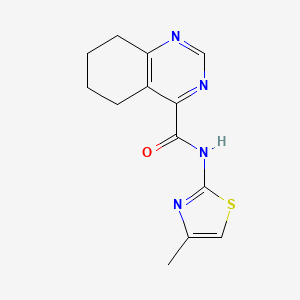

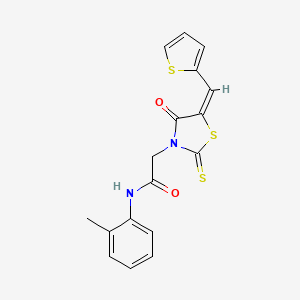

In medicinal chemistry, the pyridin-2-ylmethyl moiety is a key component in constructing libraries of heterocyclic compounds with potential biological activities. These compounds are designed to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-fibrotic properties .

Ligand Design for Metal Complexes

The pyridin-2-ylmethyl group is also involved in the design of ligands for metal complexes. These ligands can act as tridentate agents, coordinating with metals like copper(II) to form complexes that are characterized by various spectroscopic methods, including FT-IR, UV-Vis, ESR, and NMR .

Quantum Chemical Studies

Quantum chemical studies leverage the pyridin-2-ylmethyl moiety in ligands to understand the electronic and structural properties of metal complexes. These studies combine experimental data with theoretical density functional theory (DFT) calculations to elucidate the behavior of these complexes at the molecular level .

Synthesis of Heterocyclic Compounds

The pyridin-2-ylmethyl group is instrumental in the synthesis of novel heterocyclic compounds. These compounds are explored for their potential biological activities and are a significant part of drug discovery and development processes, aiming to find new therapeutic agents .

特性

IUPAC Name |

[1-(pyridin-2-ylmethyl)cyclobutyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-9-11(5-3-6-11)8-10-4-1-2-7-13-10/h1-2,4,7H,3,5-6,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWENGTUZJXAARV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC2=CC=CC=N2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Pyridin-2-ylmethyl)cyclobutyl]methanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2972297.png)

![N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-sulfonamide](/img/structure/B2972298.png)

![2-{11-Methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}acetonitrile](/img/structure/B2972300.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-tert-butylbenzamide](/img/structure/B2972305.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2972314.png)

![2-Cyclopropyl-4-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2972317.png)